molecular formula C19H17ClN6O3 B2431830 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899950-30-2

1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2431830
CAS No.: 899950-30-2
M. Wt: 412.83
InChI Key: WXYHIIHSZJCYJX-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H17ClN6O3 and its molecular weight is 412.83. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O3/c1-3-28-13-7-4-11(5-8-13)18-22-19(29-24-18)16-17(21)26(25-23-16)12-6-9-15(27-2)14(20)10-12/h4-10H,3,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYHIIHSZJCYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a triazole ring and an oxadiazole ring. These structural features are associated with a wide range of biological activities. This article explores the biological activity of this compound through various studies and findings.

Structure and Properties

The compound can be represented structurally as follows:

C20H19ClN5O2\text{C}_{20}\text{H}_{19}\text{ClN}_{5}\text{O}_{2}

It features:

  • A triazole ring known for its antimicrobial properties.
  • An oxadiazole ring which has been shown to exhibit various biological activities including antitumor and antimicrobial effects.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:

  • A study highlighted that compounds with oxadiazole scaffolds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainIC50 (µM)
OX7Staphylococcus aureus0.50
OX11Escherichia coli0.57
OX13Pseudomonas aeruginosa0.07

Antitubercular Activity

The compound's structural components suggest potential antitubercular activity. Studies have shown that similar oxadiazole derivatives effectively inhibit Mycobacterium tuberculosis, with some compounds demonstrating significant binding affinity to critical enzymes involved in mycolic acid biosynthesis .

Case Study: Antitubercular Screening

In a recent screening, several oxadiazole derivatives were tested against Mycobacterium bovis BCG. The most active compounds showed promising results in both active and dormant states of the bacteria, indicating their potential for further development as antitubercular agents .

Antiplasmodial Activity

The oxadiazole derivatives have also been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Compounds derived from the oxadiazole scaffold showed slow-action antiplasmodial activity, with some exhibiting IC50 values below 40 nM against drug-sensitive strains .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Triazole Ring : Known to disrupt fungal cell wall synthesis and inhibit key enzymes.
  • Oxadiazole Moiety : Implicated in the inhibition of bacterial growth through interference with metabolic pathways.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds containing the triazole and oxadiazole moieties exhibit notable anti-cancer properties. For instance, studies have demonstrated that derivatives of triazoles can induce apoptosis in cancer cells by disrupting cellular processes and DNA integrity. The incorporation of oxadiazole enhances the bioactivity of these compounds.

Case Study:
In a study published in Molecules, derivatives of 1,2,4-oxadiazoles were synthesized and screened for anti-cancer efficacy against glioblastoma cell lines. Results showed that specific derivatives significantly inhibited cell proliferation and induced apoptosis through DNA damage mechanisms .

Anti-Diabetic Potential

The compound's structural components suggest possible anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster have indicated that certain triazole derivatives can lower glucose levels effectively.

Case Study:
Research highlighted in the Journal of Medicinal Chemistry found that specific oxadiazole derivatives demonstrated significant hypoglycemic activity in diabetic models, suggesting potential therapeutic implications for diabetes management .

Antimicrobial Properties

Compounds featuring triazole rings have been recognized for their antimicrobial activities. The presence of halogen substituents (like chlorine) can enhance this activity, making them suitable candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Triazole Derivatives

Compound NameActivity Against BacteriaActivity Against Fungi
Compound AEffectiveModerate
Compound BHighly EffectiveEffective
1-(3-chloro-4-methoxyphenyl)-...ModerateEffective

Synthesis and Derivative Development

The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves multi-step reactions that allow for the creation of various derivatives. These derivatives can be tailored to enhance specific biological activities or improve pharmacokinetic properties.

Synthetic Route Overview:

  • Formation of Oxadiazole Ring : Reaction between hydrazides and carboxylic acids.
  • Triazole Formation : Cyclization involving azide and alkyne precursors.
  • Substitution Reactions : Introduction of chloro and ethoxy groups to modify activity profiles.

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